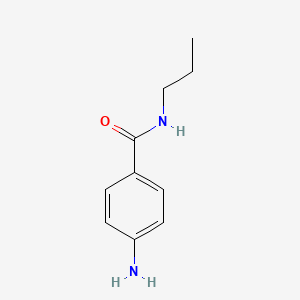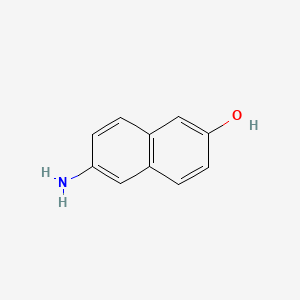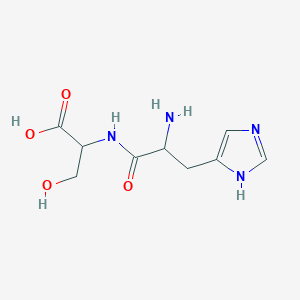![molecular formula C11H9NO2 B1267753 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile CAS No. 33522-14-4](/img/structure/B1267753.png)
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclophane compounds involves ester-forming macrocyclization reactions, which display a two-electron, quasireversible oxidation wave, leading to dication species with interesting electrochemical properties (Godbert et al., 2001). Another approach is the ring-opening reactions of cyclopropanes with benzeneselenenyl chloride, leading to regio- and stereoselective formation of products via electrophilic ring-opening (Graziano et al., 2002).
Molecular Structure Analysis
Structural elucidation of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, like organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit, reveals planar molecular structures packed in a herringbone arrangement, confirmed by X-ray crystallography (Nagpal et al., 2015).
Chemical Reactions and Properties
The reactivity of cyclopropane-containing compounds can be significantly altered through various chemical reactions, such as cyclopropanation of alkenes via (2-furyl)carbene complexes, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Miki et al., 2004).
Physical Properties Analysis
The physical properties of cyclopropane derivatives and related compounds often involve detailed examination of their crystalline structures and thermal behavior, offering insights into their stability and reactivity patterns. For instance, the thermal decomposition behavior of novel organoselenium compounds has been studied through thermogravimetric analysis, revealing their stability under various conditions (Nagpal et al., 2015).
Chemical Properties Analysis
Cyclopropane and benzo[d][1,3]dioxole moieties contribute to the unique chemical properties of compounds, such as reactivity towards electrophilic and nucleophilic attacks. Studies on the cycloaddition reactions and the formation of cyclopropanes from activated olefins highlight the influence of these structural features on the chemical behavior of the compounds (Elinson et al., 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
- Cyanation Reagents : Utilized in synthesizing carbonitriles through hydride abstraction and cyanide addition, as seen in studies involving dicyanomethylene compounds (Döpp, Jüschke, & Henkel, 2002).
- Organoselenium Compounds : Employed in the expeditious synthesis of novel organoselenium compounds, characterized by various spectroscopic techniques and thermal decomposition analysis (Nagpal, Kumar, & Bhasin, 2015).
Antioxidant Activity
- Fused Heterocyclic Compounds : The compound serves as a precursor for synthesizing various heterocyclic compounds, which are then investigated for their antioxidant activities (Salem, Farhat, Errayes, & Madkour, 2015); (Salem & Errayes, 2016).
Structural Analysis
- Pyrazole Derivatives : Utilized in the synthesis of pyrazole derivatives, with their molecular structure confirmed through single crystal X-ray diffraction studies (Naveen et al., 2018).
Chemical Reactions
- Cyclopropyl Ketones : Studied in reactions involving hydrolysis and heterocyclization of tetracyanocyclopropyl ketones (Kayukov et al., 2012).
Molecular Studies
- NMR Assignments : Used in the synthesis of olefinic isomers to assist in complete NMR assignments of aryl substituent 1,4-dicarbonyl derivatives (Cui Yan-fang, 2007).
Photoinitiators for Polymerization
- Naphthodioxinone Derivatives : Studied for its potential as a caged one-component Type II photoinitiator for free radical polymerization (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Total Synthesis
- Isoquinoline Alkaloids : Investigated in the total synthesis of benzo[c]phenanthridine alkaloids, involving nickel-catalyzed annulation as a key step (Korivi & Cheng, 2010).
Antimicrobial Evaluation
- Pyrazole Derivatives : Synthesized and evaluated for their in vitro antimicrobial activity, showing significant antifungal and antibacterial effects in certain derivatives (Umesha & Basavaraju, 2014).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the name alone.
Orientations Futures
Future studies could aim to synthesize this compound and investigate its properties and potential applications. This could include testing its reactivity, studying its physical properties, and evaluating its biological activity.
Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, experimental data and specific literature would be necessary.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWFPPDVEFZZCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300015 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile | |
CAS RN |
33522-14-4 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






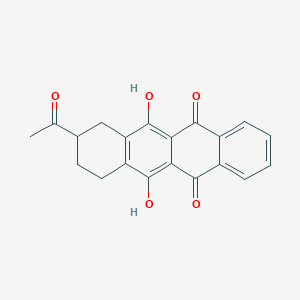
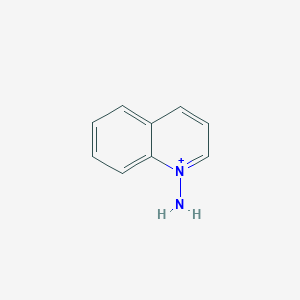

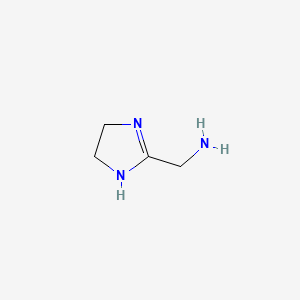

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)
